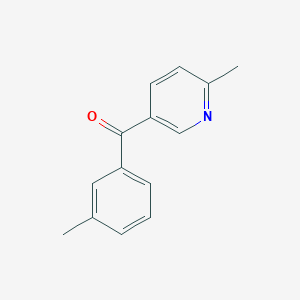

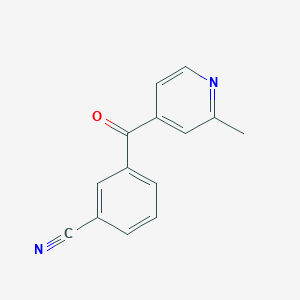

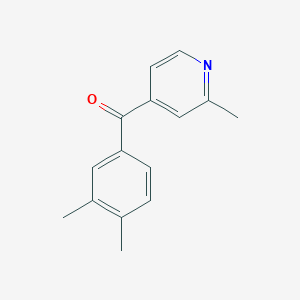

![molecular formula C16H22O5 B1392296 Ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxovalerate CAS No. 1049131-11-4](/img/structure/B1392296.png)

Ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxovalerate

Übersicht

Beschreibung

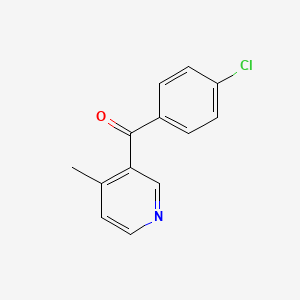

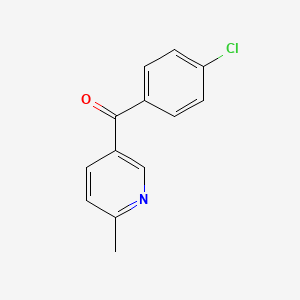

Ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxovalerate is a chemical compound with the molecular formula C16H22O5 . It belongs to the class of esters. The compound contains a total of 43 bonds, including 21 non-H bonds, 8 multiple bonds, 11 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aromatic ketone, 1 aliphatic ether, and 1 aromatic ether .

Molecular Structure Analysis

The molecular structure of Ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxovalerate is characterized by several functional groups. It includes an ester group (aliphatic), a ketone group (aromatic), and two ether groups (one aliphatic and one aromatic) .Wissenschaftliche Forschungsanwendungen

Synthesis and Anti-Juvenile Hormone Activity

A study by Furuta et al. (2006) investigated the synthesis of ethyl 4-(2-aryloxyhexyloxy)benzoates and tested their activity to induce precocious metamorphosis in larvae of the silkworm. One of the analogs, phenyl analog 5, showed significant activity, comparable to a novel anti-juvenile hormone (JH) agent. The presence of the ethoxycarbonyl group was essential for its activity, indicating potential applications in disrupting insect hormone systems for pest control (Furuta et al., 2006).

Reactions with Hydrazines

In research conducted by Kurihara et al. (1980), ethyl 3-ethoxymethylene-2,4-dioxovalerate reacted with phenyl- and methylhydrazines. This study is significant in organic chemistry, showcasing how different reagents react with ethyl 3-ethoxymethylene-2,4-dioxovalerate, leading to the formation of various compounds with potential applications in chemical synthesis (Kurihara et al., 1980).

Regioselective Synthetic Route

Ashton and Doss (1993) developed a regioselective route to synthesize 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates. Their study involved ethyl 2,4-dioxooctanoate and demonstrated a complete reversal of regioselectivity, indicating the potential for precise synthetic control in organic chemistry (Ashton & Doss, 1993).

Synthesis of Chiral α-Hydroxy-γ-butyrolactone

Blandin, Carpentier, and Mortreux (1998) reported on the hydrogenation of ethyl 2,4-dioxovalerate using chiral catalysts. This process provided a direct way to synthesize 2-hydroxy-4-methyltetrahydrofuran-2-one with significant enantiomeric excess, highlighting its application in the field of stereoselective synthesis (Blandin, Carpentier, & Mortreux, 1998).

Reaction with Hydrogen Peroxide

Cubbon and Hewlett (1968) explored the reaction of hydrogen peroxide with ethyl acetoacetate and ethyl 4-oxovalerate. They isolated novel peroxides, providing insights into the reactivity of these compounds and their potential use in organic synthesis and possibly in the field of polymer chemistry (Cubbon & Hewlett, 1968).

Eigenschaften

IUPAC Name |

ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O5/c1-3-20-16(18)6-4-5-15(17)13-7-9-14(10-8-13)21-12-11-19-2/h7-10H,3-6,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOQNNGILKFDCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxovalerate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.